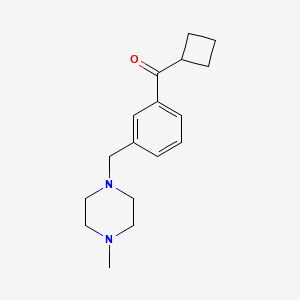

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is a heterocyclic organic compound . It has the CAS number 898789-41-8 and the linear formula C17H24N2O .

Molecular Structure Analysis

The molecular structure of Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone is represented by the formula C17H24N2O . The IUPAC name for this compound is cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone .Applications De Recherche Scientifique

Interaction with Carbanion Centers

A study examined the interaction of four-membered rings like cyclobutyl with adjacent carbanion centers. The research showed that unlike cyclopropyl groups, cyclobutyl groups did not significantly stabilize adjacent carbanion centers, indicating limited interaction in this context (Güven & Peynircioǧlu, 2002).

Reactivity in Radical Fragmentation

Another study focused on the fragmentation reactivity of arylcarbinyloxyl radicals bearing alpha-cyclobutyl groups. It was observed that these radicals demonstrate specific fragmentation patterns, influenced by the stability of the resulting radical formed by beta-scission (Bietti et al., 2005).

Synthesis of Carbo- and Heterocyclic Compounds

Research involving l-proline-catalyzed direct asymmetric aldol reactions of cycloalkyl carboxaldehydes with ketones, including cyclobutyl derivatives, showed an effective pathway for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones, highlighting its utility in synthesizing complex molecular structures (Bernard et al., 2007).

Catalysis and Reaction Mechanisms

In a study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, different forms of the molecule, including the ketone and enolate forms, were shown to have distinct intramolecular cyclization products under varying conditions. This research provides insight into the complex reaction mechanisms involving cyclobutyl phenyl ketones (Ning et al., 2018).

Development of New Pharmaceutical Compounds

A study on the synthesis of t-Butyl{1-[(p-phenyl-acetyl)phenyl]cycbutyl}Carbamate, an anti-cancer drug intermediate, highlights the pharmaceutical applications of cyclobutyl phenyl ketones in drug development (Hao, 2011).

Antibacterial and Antifungal Activity

Compounds containing cyclobutyl groups, such as those synthesized in a study involving novel aminophosphinic acids, were found to exhibit significant antibacterial and antifungal activities. This indicates the potential of cyclobutyl phenyl ketones in developing new antimicrobial agents (Koparir et al., 2011).

Propriétés

IUPAC Name |

cyclobutyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-18-8-10-19(11-9-18)13-14-4-2-7-16(12-14)17(20)15-5-3-6-15/h2,4,7,12,15H,3,5-6,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISQRXXBHWPEIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643455 |

Source

|

| Record name | Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 3-(4-methylpiperazinomethyl)phenyl ketone | |

CAS RN |

898789-41-8 |

Source

|

| Record name | Cyclobutyl[3-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)